REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-])=O)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
144 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed thoroughly
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through silica
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
WASH
|
Details
|
eluting with MeOH (250 ml)
|
Type
|
CUSTOM
|
Details
|
The ammonia/MeOH washings were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the resulting crude residue was purified by recrystallisation from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C(=O)O)C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |